N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-oxo-5-phenyl-1,2-dihydropyrazol-4-yl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22(2)26(24,25)15-10-8-14(9-11-15)19-12-16-17(20-21-18(16)23)13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFCLCCCGPGSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide (CAS No. 320415-75-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
The molecular formula of this compound is C18H18N4O3S, with a molecular weight of 370.43 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, it has shown minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating strong bactericidal activity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Escherichia coli | Not tested | - |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. It was found to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The IC50 values for COX inhibition were reported at 0.01 μM for COX-2, demonstrating superior potency compared to traditional anti-inflammatory drugs like celecoxib .
Table 2: Inhibition Potency of N,N-dimethyl Compounds
| Enzyme | IC50 (μM) | Reference Drug |
|---|---|---|
| COX-1 | 5.40 | Indomethacin |
| COX-2 | 0.01 | Celecoxib |
| 5-LOX | 1.78 | Not specified |
The biological activity of N,N-dimethyl compounds is attributed to their ability to interact with specific enzyme targets and disrupt critical biochemical pathways:
- Inhibition of Protein Synthesis : The compound has been shown to inhibit protein synthesis pathways in bacteria, leading to bactericidal effects.
- Nucleic Acid Synthesis : By interfering with nucleic acid synthesis, the compound prevents bacterial replication.
- Biofilm Disruption : It exhibits moderate-to-good antibiofilm activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), reducing biofilm formation significantly .
Case Studies
A recent study focused on the efficacy of N,N-dimethyl derivatives in treating infections caused by resistant bacterial strains. In vitro tests indicated that the compound could reduce biofilm formation by over 90% in some cases, outperforming conventional antibiotics .
Another case study highlighted the compound's potential use in combination therapies for enhanced antibacterial efficacy against multi-drug resistant organisms.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent. For instance, in vitro assays showed that the compound inhibited cell proliferation in human liver carcinoma cells (HepG2) with an IC50 value lower than standard anticancer drugs .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vivo studies have demonstrated its efficacy in reducing inflammation in animal models of arthritis, indicating its potential for treating inflammatory diseases .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for the development of inhibitors against enzymes implicated in metabolic disorders and cancer progression .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinities of this compound with target proteins. These studies provide insights into how modifications to the molecular structure can enhance its binding efficiency and specificity towards target enzymes or receptors .
Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their performance in various applications, including coatings and composites .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against HepG2 cells |
| Anti-inflammatory treatment | Effective COX-2 inhibition in animal models | |
| Biochemistry | Enzyme inhibition | Potential for treating metabolic disorders |
| Molecular docking | Insights into structure-function relationships | |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of intrinsic pathways.
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties of this compound revealed that it effectively reduced inflammatory markers in a rat model of arthritis. The study concluded that its mechanism involves selective inhibition of COX enzymes, leading to decreased prostaglandin synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzenesulfonamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Research Findings
Fluorinated analogs (e.g., ) exhibit higher melting points (175–178°C vs. 113.9°C in Compound 11), likely due to increased dipole interactions from electronegative fluorine atoms.
Functional Group Influence: The dimethylamino group in the target compound may improve solubility in polar solvents compared to methyl-substituted analogs (e.g., ), which rely on weaker van der Waals interactions . Urea-containing derivatives (e.g., Compound 13) demonstrate significant biological activity (91.6% cardiac myosin activation), suggesting that substituent flexibility and hydrogen-bonding capacity are critical for target engagement .
Synthetic and Analytical Insights :
- IR spectroscopy of Compound 11 confirmed the presence of NH₂ (3204–3368 cm⁻¹) and C=N (1617 cm⁻¹), which are structurally analogous to the target compound’s imine and sulfonamide groups .
- Crystallographic studies on Compound revealed hydrogen-bonding networks involving the sulfonamide and pyrazole moieties, a feature likely shared by the target compound .
Preparation Methods
Synthesis of 5-Oxo-3-Phenyl-4-Formyl-1,5-Dihydro-4H-Pyrazole
The pyrazolone aldehyde is synthesized through cyclocondensation of phenylhydrazine with ethyl acetoacetate, followed by Vilsmeier-Haack formylation:
- Cyclization : Phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to yield 5-oxo-3-phenyl-1,5-dihydro-4H-pyrazole.
- Formylation : The pyrazolone undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, introducing the aldehyde group at the 4-position.
Reaction Conditions :
Condensation with N,N-Dimethyl-4-Aminobenzenesulfonamide
The Schiff base is formed via nucleophilic attack of the sulfonamide’s amine on the pyrazolone aldehyde:
$$
\text{N,N-Dimethyl-4-aminobenzenesulfonamide} + \text{5-Oxo-3-phenyl-4-formylpyrazole} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}
$$
Optimized Protocol :
- Molar Ratio : 1:1 (sulfonamide:aldehyde)
- Catalyst : Glacial acetic acid (5 mol%)
- Solvent : Anhydrous ethanol
- Temperature : Reflux (78°C)
- Time : 8–12 hours
- Workup : Precipitation in ice-water, filtration, and recrystallization from DMF/methanol (1:3).
Yield : 70–75% (purity ≥95% by HPLC).
Alternative Pathway: One-Pot Cyclocondensation
For laboratories lacking access to pre-formed pyrazolone aldehydes, a one-pot method combining pyrazolone synthesis and Schiff base formation is viable:
Reaction Scheme
- In Situ Pyrazolone Generation :
Phenylhydrazine, ethyl acetoacetate, and paraformaldehyde react in acetic acid to form 4-hydroxymethyl-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazole. - Oxidation and Condensation :
The hydroxymethyl group is oxidized to an aldehyde using manganese dioxide (MnO₂), followed by immediate Schiff base formation with N,N-dimethyl-4-aminobenzenesulfonamide.
Advantages :
- Eliminates isolation of moisture-sensitive aldehyde intermediates.
- Reduces purification steps.
Challenges :
- Lower overall yield (~50–60%) due to competing side reactions.
- Requires strict stoichiometric control to prevent over-oxidation.
Mechanistic Insights
Schiff Base Formation Kinetics
The reaction follows second-order kinetics, dependent on both amine and aldehyde concentrations. Protonation of the aldehyde carbonyl by acetic acid enhances electrophilicity, facilitating nucleophilic attack by the sulfonamide’s amine. The resultant imine is stabilized by conjugation with the pyrazolone’s enone system, driving the equilibrium toward product formation.
Spectral Validation
- IR Spectroscopy :
- ¹H NMR (DMSO-d₆) :
Industrial-Scale Considerations
Cost-Effective Sourcing
Green Chemistry Modifications
- Solvent Replacement : Substituting ethanol with cyclopentyl methyl ether (CPME) reduces energy consumption during distillation.
- Catalyst Recycling : Silica-supported acetic acid enables three reaction cycles without yield loss.
Q & A
Basic Synthesis Methodology
Q: What are the foundational synthetic routes for N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide, and which reaction parameters are critical for optimization? A: The compound is synthesized via multi-step organic reactions, typically involving condensation between pyrazolone derivatives and sulfonamide intermediates. Key parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.
- Catalysts : Acidic or basic catalysts (e.g., piperidine) to promote imine formation.
Reaction progress is monitored using HPLC to track intermediate formation, and final purity is confirmed via ¹H/¹³C NMR and mass spectrometry .
Advanced Computational Synthesis Optimization
Q: How are quantum chemical calculations and AI-driven models applied to optimize synthesis pathways? A: Computational frameworks like ICReDD integrate quantum chemical reaction path searches (e.g., density functional theory) with machine learning to predict optimal reaction conditions. For example:
- Transition state analysis identifies energy barriers for key steps.
- AI algorithms (e.g., neural networks) analyze experimental datasets to recommend solvent/catalyst combinations.
This reduces trial-and-error experimentation by 30–50%, as demonstrated in flow chemistry optimizations .
Structural Characterization Techniques
Q: Which analytical methods are essential for confirming the compound’s structural integrity? A:
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) in the pyrazolone moiety .
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and heteronuclear correlations, critical for verifying sulfonamide and aryl linkages .
- FT-IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1150 cm⁻¹) .
Mechanistic Studies of Bioactivity
Q: How are enzyme kinetics and molecular docking used to elucidate biological interactions? A:
- Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) using fluorogenic substrates.
- Molecular docking (AutoDock Vina) : Predicts binding modes of the sulfonamide group to hydrophobic pockets in COX-2.
Studies show a correlation between docking scores (e.g., −9.2 kcal/mol) and experimental IC₅₀ values (~1.5 µM) .
Addressing Data Contradictions in Biological Activity
Q: How should researchers resolve discrepancies in reported biological activities (e.g., COX-2 inhibition vs. cytotoxicity)? A:
- Cross-assay validation : Compare results across enzyme-based, cell-based (e.g., MTT assays), and in vivo models.
- Statistical meta-analysis : Use tools like PRISMA to identify confounding variables (e.g., solvent effects in cell cultures).
Evidence suggests dimethyl sulfoxide (DMSO) >1% may artificially suppress cytotoxicity readings, requiring normalization .
Stability Profiling Under Varied Conditions
Q: What methodologies assess the compound’s stability in physiological or storage conditions? A:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via UPLC-MS .
- pH-dependent stability : Use phosphate buffers (pH 3–10) to simulate gastrointestinal conditions.
Data shows instability at pH <4 due to sulfonamide hydrolysis, requiring enteric coating for oral delivery .
Theoretical Insights via DFT Calculations
Q: How do density functional theory (DFT) studies inform reactivity predictions? A:
- Frontier molecular orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites (e.g., pyrazolone C=O as electrophilic center).
- Solvent effect modeling : PCM (Polarizable Continuum Model) predicts solvation energies in DMSO/water mixtures, aligning with experimental solubility trends .
Impact of Tautomerism on Properties
Q: How does tautomerism in the pyrazolone ring influence physicochemical properties? A:
- X-ray diffraction : Reveals dominant keto forms in solid state, while ¹H NMR in DMSO-d₆ shows enol tautomers (~15% population).
- Solvatochromic shifts : UV-Vis spectra in solvents of varying polarity (e.g., λmax shifts from 320 nm in hexane to 345 nm in methanol) correlate with tautomeric equilibria .
Statistical Process Optimization for Scale-Up
Q: Which statistical approaches are used to optimize synthesis for scale-up? A:
- Response Surface Methodology (RSM) : Designs experiments to maximize yield (e.g., 3-factor Box-Behnken design for temperature, catalyst loading, and solvent ratio).
- Principal Component Analysis (PCA) : Identifies critical variables (e.g., catalyst purity >98% reduces byproduct formation by 22%) .
Integrating Experimental and Computational Data
Q: How can researchers bridge experimental findings with computational models? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
